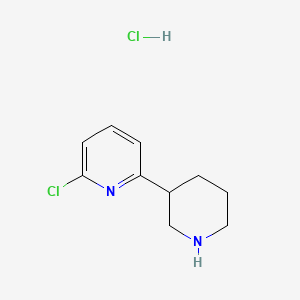
2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2. It is a derivative of pyridine and piperidine, which are both important heterocyclic compounds in organic chemistry. This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to ensure the final product meets the required standards for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction may yield a fully saturated piperidine ring.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride.
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
2-Chloro-5-(piperidin-3-yl)pyridine: A structural isomer with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C10H14Cl2N2 |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
2-chloro-6-piperidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8;/h1,4-5,8,12H,2-3,6-7H2;1H |
InChI-Schlüssel |
RVPFGLCHJQGLNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=NC(=CC=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-2-{2-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B15300527.png)
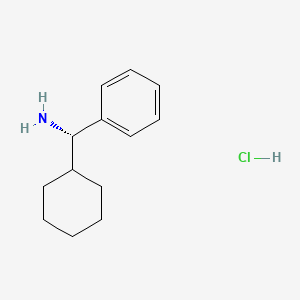
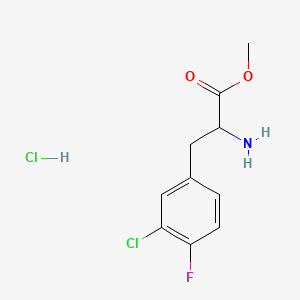
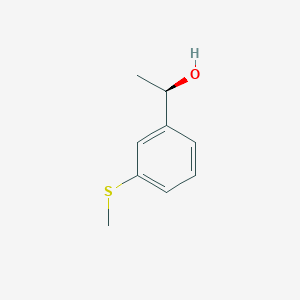
![1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B15300557.png)
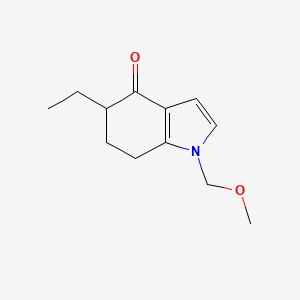
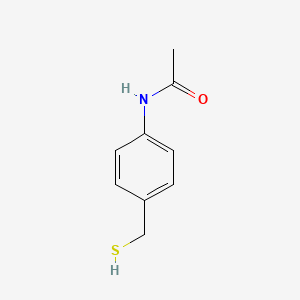
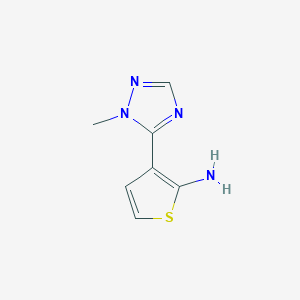
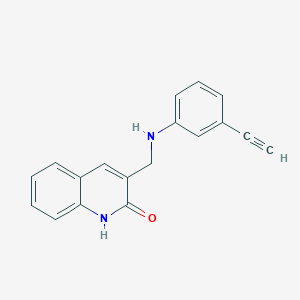
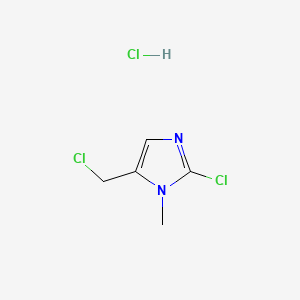
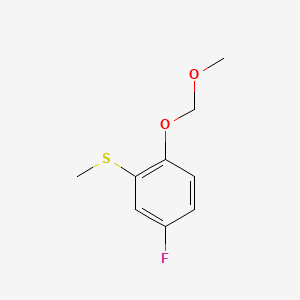
![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)

![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)
